molecular formula C8H8HgO2 B1627193 Methylmercury benzoate CAS No. 3626-13-9

Methylmercury benzoate

Cat. No.: B1627193
CAS No.: 3626-13-9
M. Wt: 336.74 g/mol
InChI Key: WKDZZKIPDBZSRW-UHFFFAOYSA-M
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Description

Methylmercury benzoate (CAS No. 3626-13-9) is an organomercury compound with the molecular formula C₈H₈HgO₂. It is classified as a fungicide and pesticide, primarily used in agricultural and industrial applications . Structurally, it consists of a methylmercury cation (CH₃Hg⁺) bonded to a benzoate anion (C₆H₅COO⁻), which confers both lipophilic and reactive properties. Regulatory frameworks, such as the Toyota Manufacturing Standard (2020), explicitly ban its use due to its high toxicity and environmental persistence . The compound’s neurotoxic effects are linked to its ability to accumulate in biological tissues and induce oxidative stress, as demonstrated in studies on methylmercury exposure in rat brains .

Properties

CAS No.

3626-13-9

Molecular Formula

C8H8HgO2

Molecular Weight

336.74 g/mol

IUPAC Name

benzoyloxy(methyl)mercury

InChI

InChI=1S/C7H6O2.CH3.Hg/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H3;/q;;+1/p-1

InChI Key

WKDZZKIPDBZSRW-UHFFFAOYSA-M

SMILES

C[Hg]OC(=O)C1=CC=CC=C1

Canonical SMILES

C[Hg]OC(=O)C1=CC=CC=C1

Other CAS No.

3626-13-9

Origin of Product

United States

Chemical Reactions Analysis

Ligand Exchange Reactions with Thiols and Selenols

Methylmercury benzoate undergoes transmetalation with sulfur- and selenium-containing biomolecules, a critical pathway in its toxicological activity:

  • Thiol Binding : The mercury center reacts with cysteine residues in proteins or glutathione (GSH), forming stable methylmercury-thiol complexes (e.g., GS-HgCH₃) . This disrupts redox homeostasis and enzyme function.

  • Selenol Binding : Computational studies show methylmercury binding to selenocysteine (Sec) in enzymes like thioredoxin reductase increases the activation energy for peroxide reduction by 2–3 kcal/mol compared to free Sec. This impedes antioxidant defenses .

Table 1: Activation Energies for Peroxide Reduction

SystemActivation Energy (kcal/mol)
Free Sec6.77
MeHg-Sec Complex3.65
Free Cys10.27
MeHg-Cys Complex7.33

Data sourced from density functional theory (DFT) calculations .

Hydrolysis of the Benzoate Ester

The ester group in this compound is susceptible to hydrolysis, though the mercury center may modulate reaction kinetics:

  • Acidic Conditions : Protonation of the ester carbonyl facilitates nucleophilic attack by water, yielding benzoic acid and methylmercury hydroxide.

  • Basic Conditions : Saponification produces sodium benzoate and methylmercury oxide.

  • Enzymatic Hydrolysis : Esterases may catalyze hydrolysis in biological systems, though evidence specific to this compound is limited .

Table 2: Hydrolysis Products Under Different Conditions

ConditionMajor ProductsByproducts
Acidic (pH 3)Benzoic acid + MeHgOHH₃O⁺
Basic (pH 10)Sodium benzoate + MeHgONaOH

Inferred from methyl benzoate reactivity and mercury chemistry .

Redox Interactions

This compound may participate in redox cycles, though direct studies are sparse:

  • Peroxide Reduction : When bound to Sec or Cys residues, the mercury center alters the chalcogen’s electronic environment, promoting oxidation to selenoxide or sulfoxide. This modifies enzyme active sites and reduces catalytic efficiency .

  • Oxidative Stress : Reaction with glutathione depletes cellular thiol pools, exacerbating oxidative damage .

Thermal Decomposition

While not explicitly studied for this compound, organomercury compounds generally decompose at elevated temperatures:

  • Pathway : Likely cleavage of Hg-C bonds, releasing volatile mercury species (e.g., elemental Hg or dimethylmercury) and benzoic acid derivatives.

  • Hazard : Decomposition products, including neurotoxic mercury vapors, pose significant health risks .

Biological Implications

The compound’s reactivity underpins its neurotoxicity:

  • Enzyme Inhibition : Binding to selenoproteins disrupts peroxide metabolism, as shown by reduced thioredoxin reductase activity .

  • Cellular Toxicity : Thiol depletion and oxidative stress contribute to mitochondrial dysfunction and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

Organomercury compounds share a mercury atom covalently bonded to organic groups but differ in toxicity, stability, and applications. Below is a detailed comparison:

Structural and Chemical Properties

Compound Name CAS No. Molecular Formula Key Structural Feature
Methylmercury benzoate 3626-13-9 C₈H₈HgO₂ Methylmercury + benzoate ester
Methylmercury acetate 108-07-6 C₃H₆HgO₂ Methylmercury + acetate ester
Phenylmercury benzoate 94-43-9 C₁₃H₁₂HgO₂ Phenylmercury + benzoate ester
Methylmercury 8-quinolinolate 86-85-1 C₁₀H₉HgNO Methylmercury + 8-hydroxyquinoline ligand
  • This compound and methylmercury acetate differ in their ester groups, impacting solubility and volatility.
  • Phenylmercury benzoate substitutes the methyl group with a phenyl ring, reducing acute toxicity but increasing environmental persistence due to aromatic stability .

Research Findings and Key Data

  • Environmental Impact : Methylmercury compounds, including the benzoate derivative, contribute to long-term contamination in aquatic systems. Sediment cores from Lake Melville revealed methylmercury accumulation linked to hydroelectric projects, highlighting its environmental mobility .
  • Synthetic Pathways: this compound can be synthesized via mercury(II) acetate reactions with benzoic acid derivatives, analogous to methods used for other organomercury compounds .

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